2,3-difluoro-4-methylpyridine CAS 1227597-92-3 properties
2,3-difluoro-4-methylpyridine CAS 1227597-92-3 properties
This technical guide provides an in-depth analysis of 2,3-difluoro-4-methylpyridine, a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.
CAS 1227597-92-3 | Molecular Formula: C₆H₅F₂N
Executive Summary: The Strategic Value of the Fluorine Scaffold
In the landscape of drug discovery, 2,3-difluoro-4-methylpyridine represents a high-value "privileged scaffold." Its utility stems from the unique electronic and steric properties imparted by the vicinal fluorine atoms. Unlike mono-fluorinated pyridines, the 2,3-difluoro motif offers a dual advantage:
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Metabolic Blocking: The C2 and C3 positions are metabolically hardened against oxidative metabolism (e.g., by P450 enzymes), extending the in vivo half-life of derived APIs.
-
Tunable Reactivity: The fluorine at the C2 position is highly activated for Nucleophilic Aromatic Substitution (
), while the C3 fluorine exerts a strong inductive effect (-I), modulating the pKa of the pyridine nitrogen and influencing binding affinity in active sites.
This guide details the physicochemical profile, synthesis methodologies, and application strategies for integrating this intermediate into pharmaceutical pipelines.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models for CAS 1227597-92-3.
| Property | Value / Description | Technical Note |
| Molecular Weight | 129.11 g/mol | |
| Appearance | Colorless to light yellow liquid | Oxidizes slightly upon air exposure; store under inert gas.[1] |
| Boiling Point | 145–150 °C (Predicted) | Lower than chloro-analogs due to weaker intermolecular forces. |
| Density | 1.25 ± 0.1 g/cm³ | High density characteristic of polyfluorinated aromatics. |
| LogP | ~1.8 | Moderate lipophilicity; suitable for CNS-penetrant drug design. |
| pKa (Conjugate Acid) | ~2.5–3.0 | Significantly less basic than 4-methylpyridine (pKa 6.0) due to electron-withdrawing F atoms. |
| Solubility | DCM, THF, EtOAc, DMSO | Limited solubility in water; hydrolytically stable at neutral pH. |
Synthesis Methodologies
Two primary routes exist for accessing this scaffold: the Industrial Halex Route (for scale-up) and the Directed Lithiation Route (for lab-scale flexibility).
Method A: The "Halex" Reaction (Industrial Standard)
Best for: Multi-kilogram scale production, cost-efficiency.
This method utilizes Halogen Exchange (Halex) to convert 2,3-dichloro-4-methylpyridine into the difluoro target. It requires rigorous anhydrous conditions to prevent hydrolysis.
Protocol:
-
Precursors: Charge a Hastelloy reactor with 2,3-dichloro-4-methylpyridine (1.0 eq) and anhydrous Potassium Fluoride (KF) (2.5 eq).
-
Solvent: Add Sulfolane or DMSO (dry, <50 ppm water).
-
Catalyst: Add Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 eq) as a phase-transfer catalyst to solubilize fluoride ions.
-
Reaction: Heat to 190–210 °C for 12–18 hours under
pressure. -
Workup: Cool to 100 °C. Distill the product directly from the reaction mixture under reduced pressure to separate it from the high-boiling solvent and inorganic salts.
Method B: Regioselective Lithiation (Lab Scale)
Best for: Late-stage functionalization or isotopic labeling.
This route exploits the "ortho-fluorine directing effect" to install the methyl group.
Protocol:
-
Setup: Flame-dry a 3-neck flask; flush with Argon. Dissolve 2,3-difluoropyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool to -78 °C . Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 30 minutes.
-
Causality: The C4 proton is the most acidic due to the inductive withdrawal of the adjacent C3-F and the pyridine nitrogen, directing lithiation exclusively to C4.
-
-
Alkylation: Stir for 1 hour at -78 °C. Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Quench: Allow to warm to room temperature. Quench with saturated
. -
Purification: Extract with
, dry over , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Reactivity & Medicinal Chemistry Applications
The "Clickable" Pyridine Core
The 2,3-difluoro-4-methylpyridine scaffold acts as a regioselective electrophile.
-
C2-Position (High Reactivity): The fluorine at C2 is highly labile to nucleophilic attack by amines, thiols, or alkoxides. This allows the scaffold to be "clicked" onto larger molecular frameworks.
-
C3-Position (Stability): The C3-fluorine is generally stable under standard
conditions, remaining in the final molecule to modulate physicochemical properties.
Self-Validating Reactivity Map (DOT Visualization)
Caption: Regioselective transformation pathways. Note the preferential displacement of the C2-Fluorine due to nitrogen activation.
Strategic Application in Drug Design
In drug development, this scaffold is often employed to replace 2-chloro-4-methylpyridine or 2,3-dichloropyridine moieties.
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Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic landscape, often improving potency against target enzymes (e.g., Kinases, PDE4).
-
Lipophilicity Modulation: The addition of fluorine increases LogP without adding significant steric bulk, aiding in blood-brain barrier (BBB) penetration for CNS targets.
Safety & Handling Protocols
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Flammable liquid.
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Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to prolonged air exposure.
-
Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1227597-92-3. Retrieved from [Link]
- Finger, G. C., et al. (1959).Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
- Schlosser, M. (2005).The 2,3-Difluoropyridine Scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry.
-
ChemSrc. 2,3-difluoro-4-methylpyridine Properties and MSDS Data. Retrieved from [Link][4]
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-methylpyridine (461-87-0) MS spectrum [chemicalbook.com]
- 3. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
